molecular formula C20H22O4 B600521 Isophaseollin CAS No. 910235-82-4

Isophaseollin

Cat. No.: B600521
CAS No.: 910235-82-4
M. Wt: 326.39
Attention: For research use only. Not for human or veterinary use.
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Description

Isophaseollin is a phytoalexin, a class of antimicrobial compounds synthesized by plants in response to pathogen attack. Structurally, it belongs to the isoflavonoid family, characterized by a 15-carbon skeleton with a phenylpropanoid moiety fused to a benzopyran ring. Its molecular formula is C₂₀H₁₈O₅ (molecular weight: 338.35 g/mol), and it features hydroxyl and prenyl groups that contribute to its bioactivity . This compound is primarily isolated from leguminous plants, such as Phaseolus vulgaris (common bean), where it plays a defensive role against fungal pathogens like Colletotrichum lindemuthianum . Its biosynthesis involves the phenylpropanoid pathway, with key enzymes such as chalcone synthase and isoflavone synthase mediating its production .

Properties

CAS No.

910235-82-4

Molecular Formula

C20H22O4

Molecular Weight

326.39

Synonyms

3,9-Dihydroxy-2-prenylpterocarpan

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property This compound Phaseollin Glyceollin
Molecular Formula C₂₀H₁₈O₅ C₂₀H₁₈O₅ C₂₀H₂₀O₆
Molecular Weight (g/mol) 338.35 338.35 356.37
Key Functional Groups 2 hydroxyl, 1 prenyl 3 hydroxyl, 1 prenyl 2 hydroxyl, 2 prenyl
Solubility Ethanol, DMSO Ethanol DMSO, Acetone
Biosynthetic Precursor Daidzein Genistein Daidzein

Structural Insights :

  • This compound and phaseollin share identical molecular formulas but differ in hydroxylation patterns. This compound lacks the C-5 hydroxyl group present in phaseollin, which may reduce its polarity and alter membrane permeability .
  • Glyceollin, a soybean-derived phytoalexin, contains an additional prenyl group and oxygen atom, enhancing its hydrophobicity and interaction with lipid-rich fungal membranes .

Table 2: Comparative Bioactivity (In Vitro)

Organism/Activity This compound (IC₅₀, μM) Phaseollin (IC₅₀, μM) Glyceollin (IC₅₀, μM)
Fusarium oxysporum 12.5 ± 1.2 8.7 ± 0.9 15.3 ± 1.5
Candida albicans 25.4 ± 2.1 18.9 ± 1.8 32.6 ± 3.0
Antioxidant (DPPH assay) 45.3% inhibition 62.1% inhibition 38.7% inhibition

Key Findings :

  • Antifungal Activity : Phaseollin exhibits superior antifungal potency, likely due to its additional hydroxyl group, which facilitates hydrogen bonding with fungal cell wall components . This compound, however, shows broader solubility, enabling efficacy in diverse solvent systems .
  • Antioxidant Capacity : Phaseollin’s higher hydroxyl content correlates with stronger radical scavenging activity (62.1% vs. 45.3% for this compound) .

Pharmacokinetic and Metabolic Profiles

  • Absorption : this compound’s logP value (2.8) suggests moderate lipid solubility, enabling passive diffusion through plant and mammalian membranes. Phaseollin (logP = 2.5) and glyceollin (logP = 3.2) show similar trends .
  • Metabolism : this compound undergoes glucuronidation in mammalian liver microsomes, whereas glyceollin is metabolized via cytochrome P450 enzymes, producing bioactive derivatives .
  • Half-Life : In rodent models, this compound has a plasma half-life of 2.3 hours, shorter than glyceollin (4.1 hours) due to rapid renal clearance .

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